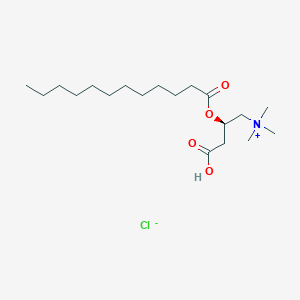

Lauroyl-L-carnitine chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lauroyl-L-carnitine chloride, also known as Dodecanoylcarnitine, is an acylcarnitine compound with essential roles in energy metabolism . It has been used to permeate porcine intestinal cells to deliver the polar fluorescent probe fluorescent yellow .

Synthesis Analysis

The synthesis of Lauroyl-L-carnitine chloride involves adding L-carnitine to acetic acid, followed by the addition of lauroyl chloride. The mixture is then heated and kept at a certain temperature for a few hours. After the reaction, acetic acid is evaporated under vacuum at a specific temperature. The resulting crude product is then dried to obtain Lauroyl-L-carnitine hydrochloride .Molecular Structure Analysis

The molecular formula of Lauroyl-L-carnitine chloride is C19H38ClNO4 . Its molecular weight is 379.96 .Chemical Reactions Analysis

Lauroyl-L-carnitine chloride is an acylcarnitine and a quaternary ammonium-containing cationic surfactant . It has been used to permeabilize porcine enterocytes for delivery of the polar fluorescent probe lucifer yellow .Physical And Chemical Properties Analysis

Lauroyl-L-carnitine chloride has a molecular weight of 379.75 . Its molecular formula is C19H38O4N•Cl .Applications De Recherche Scientifique

Surface Adsorption and Solution Aggregation

Lauroyl-L-carnitine chloride (C12LC) demonstrates potential as a surfactant with desirable physical properties, such as surface adsorption and solution aggregation. Research has shown that C12LC forms stable micelles, which are less affected by changes in temperature, concentration, ionic strength, or pH. These properties suggest potential applications for C12LC as a solubilizing agent in various fields (Liu et al., 2021).

Bioavailability and Metabolic Effects

In a study on piglets, lauroyl-L-carnitine showed lower bioavailability compared to other L-carnitine compounds. This suggests that the esterification of L-carnitine, as in the case of lauroyl-L-carnitine, can affect its metabolic availability and absorption, providing insights into its potential applications and limitations in nutritional and metabolic studies (Eder et al., 2005).

Enhancement of Mitochondrial Function

Exogenous application of carnitine, including lauroyl-L-carnitine, can enhance the transport of fatty acids into mitochondria and stimulate mitochondrial respiration. This effect was observed in maize seedlings, indicating the potential of lauroyl-L-carnitine in agricultural and biological research to influence energy production and cellular metabolism (Turk et al., 2019).

Pharmaceutical and Biomedical Applications

Lauroyl-L-carnitine chloride has been studied in the context of pharmaceutical formulations, particularly in its relationship with calcium chelation and proteolysis inhibition. This research can inform the development of oral peptide and protein formulations, highlighting the compound's potential in drug delivery and pharmacokinetics (Welling et al., 2014).

Mécanisme D'action

Target of Action

Lauroyl-L-carnitine chloride is an acylcarnitine and a quaternary ammonium-containing cationic surfactant . It has been used to permeabilize porcine enterocytes . Therefore, its primary targets are the cell membranes of enterocytes .

Mode of Action

Lauroyl-L-carnitine chloride interacts with the cell membranes of enterocytes, increasing their permeability . This allows for the delivery of polar fluorescent probes into the cells

Biochemical Pathways

Lauroyl-L-carnitine chloride is synthesized in the liver from methionine . It plays essential roles in energy metabolism . The compound is integral in various metabolic processes, including the transportation of fatty acids into mitochondria . The possible effect of carnitine on the lipid trafficking between cytoplasm, mitochondrial matrix, and the mitochondrial respiration has been investigated .

Pharmacokinetics

It is known that the compound is slightly soluble in methanol and water , which may impact its bioavailability

Result of Action

The primary result of Lauroyl-L-carnitine chloride’s action is the increased permeability of enterocyte cell membranes . This allows for the delivery of polar fluorescent probes into the cells . The compound’s role in energy metabolism and lipid trafficking may also have downstream effects on cellular function .

Action Environment

The action, efficacy, and stability of Lauroyl-L-carnitine chloride can be influenced by various environmental factors. For instance, the compound’s solubility in water and methanol may affect its distribution and absorption in the body. Additionally, the compound’s effectiveness in permeabilizing cell membranes may depend on the specific characteristics of the cells and their environment

Safety and Hazards

Orientations Futures

Lauroyl-L-carnitine chloride finds application in biochemical research and metabolomics research . Its concentration can serve as a diagnostic marker, particularly in cases of carnitine deficiency, and is of significance in assessing disease activity and diagnosing conditions like HIV and chronic hepatitis B infections .

Propriétés

IUPAC Name |

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBBUDRTWRVCFN-UNTBIKODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lauroyl-L-carnitine chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide](/img/structure/B590517.png)

![Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate](/img/structure/B590521.png)

![Ethyl acetamido[(hydroxymethyl)amino]acetate](/img/structure/B590530.png)

![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)

![4-[(2-Fluorophenyl)methyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)thiomorpholine-2-carboxamide](/img/structure/B590535.png)

![Hydroxy[(3-methylbutanoyl)amino]acetic acid](/img/structure/B590536.png)